molecular formula C39H37NO5 B13451606 Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate

Cat. No.: B13451606
M. Wt: 599.7 g/mol
InChI Key: UPFSGNMKIZHZQF-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyloxy and dibenzylamino groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3,4-bis(benzyloxy)benzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(benzyloxy)phenylboronic acid: Shares the benzyloxy groups but differs in its boronic acid functionality.

    3,4-Bis(benzyloxy)phenylmethanol: Similar structure but with a hydroxyl group instead of the ester and amine functionalities.

Uniqueness

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is unique due to its combination of benzyloxy and dibenzylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C39H37NO5

Molecular Weight

599.7 g/mol

IUPAC Name

ethyl 3-[3,4-bis(phenylmethoxy)phenyl]-2-(dibenzylamino)-3-oxopropanoate

InChI

InChI=1S/C39H37NO5/c1-2-43-39(42)37(40(26-30-15-7-3-8-16-30)27-31-17-9-4-10-18-31)38(41)34-23-24-35(44-28-32-19-11-5-12-20-32)36(25-34)45-29-33-21-13-6-14-22-33/h3-25,37H,2,26-29H2,1H3

InChI Key

UPFSGNMKIZHZQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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